molecular formula C14H20F2Si B12602589 tert-Butyl(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane CAS No. 647842-18-0

tert-Butyl(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane

Katalognummer: B12602589
CAS-Nummer: 647842-18-0
Molekulargewicht: 254.39 g/mol
InChI-Schlüssel: IUUFTSUGWDEDPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane is a chemical compound known for its unique structure and properties It contains a tert-butyl group, two fluorine atoms, and a 5,6,7,8-tetrahydronaphthalen-2-yl group attached to a silicon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-yl lithium with tert-butyl(difluoro)silane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and continuous flow reactors to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.

Wissenschaftliche Forschungsanwendungen

tert-Butyl(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.

    Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of tert-Butyl(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metals, which can act as catalysts in various chemical reactions. Its fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl(difluoro)(phenyl)silane
  • tert-Butyl(difluoro)(naphthalen-2-yl)silane
  • tert-Butyl(difluoro)(cyclohexyl)silane

Uniqueness

tert-Butyl(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane is unique due to the presence of the 5,6,7,8-tetrahydronaphthalen-2-yl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific spatial and electronic characteristics are required.

Eigenschaften

CAS-Nummer

647842-18-0

Molekularformel

C14H20F2Si

Molekulargewicht

254.39 g/mol

IUPAC-Name

tert-butyl-difluoro-(5,6,7,8-tetrahydronaphthalen-2-yl)silane

InChI

InChI=1S/C14H20F2Si/c1-14(2,3)17(15,16)13-9-8-11-6-4-5-7-12(11)10-13/h8-10H,4-7H2,1-3H3

InChI-Schlüssel

IUUFTSUGWDEDPO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Si](C1=CC2=C(CCCC2)C=C1)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.